1-Isopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Description
1-Isopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a boronic ester-containing urea derivative with the molecular formula C₁₆H₂₅BN₂O₃ and a molecular weight of 304.20 g/mol. Its CAS number is 874299-06-6 (para-substituted isomers may have distinct CAS numbers, e.g., 874291-02-8 for the 4-substituted variant) . The compound features a urea backbone linked to an isopropyl group and a phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a key feature for applications in medicinal chemistry and materials science .
Key physical properties include:
Properties
IUPAC Name |
1-propan-2-yl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O3/c1-11(2)18-14(20)19-13-9-7-8-12(10-13)17-21-15(3,4)16(5,6)22-17/h7-11H,1-6H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGYNZKJNQWJPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001133896 | |
| Record name | N-(1-Methylethyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001133896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874299-06-6 | |
| Record name | N-(1-Methylethyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874299-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Methylethyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001133896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves the reaction of an isocyanate with an amine. The boronic ester group can be introduced through a borylation reaction, often using a palladium catalyst. The reaction conditions generally include mild temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale borylation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester group enables participation in palladium-catalyzed Suzuki-Miyaura couplings, a cornerstone reaction for C–C bond formation. This reaction typically involves aryl halides or triflates under mild conditions .
Example Reaction:
Reaction with 4-bromobenzaldehyde:
| Condition | Detail | Yield (%) | Source |
|---|---|---|---|
| Catalyst | Pd(dppf)Cl₂ | - | |
| Base | K₂CO₃ | - | |
| Solvent | DMF/H₂O (3:1) | 65–85 | |
| Temperature | 80–100°C | - |
Key Findings:
-
The reaction proceeds efficiently at 80–100°C with aryl bromides .
-
Electron-deficient aryl halides show higher reactivity due to enhanced oxidative addition.
Hydrolysis of Boronic Ester
The dioxaborolane group hydrolyzes under acidic or aqueous conditions to form boronic acid, enabling further functionalization .
Reaction Pathway:
| Parameter | Value | Source |
|---|---|---|
| Hydrolysis Rate (pH 2) | t₁/₂ = 2.5 h | |
| Stability of Boronic Acid | Low (prone to protodeboronation) |
Applications:
Functionalization via Urea Moiety
The urea group participates in hydrogen bonding and condensation reactions, influencing both chemical and biological activity .
Reactivity Highlights:
-
Condensation with Carbonyls: Forms stabilized Schiff bases under dehydrating conditions.
-
Nucleophilic Substitution: Reacts with alkyl halides to form N-alkylated derivatives.
Example:
Reaction with methyl iodide:
| Condition | Outcome | Source |
|---|---|---|
| Base | NaH | |
| Solvent | DMF | |
| Yield | 70–80% |
Electrophilic Aromatic Substitution (EAS)
The phenyl ring undergoes EAS, though the electron-withdrawing boronic ester directs substituents to meta/para positions .
Nitration Example:
| Parameter | Value | Source |
|---|---|---|
| Regioselectivity | Predominantly para to B | |
| Reaction Time | 4–6 h |
Reduction and Oxidation Reactions
The boronic ester and urea groups exhibit redox activity under controlled conditions.
| Reaction Type | Reagents | Product | Source |
|---|---|---|---|
| Oxidation | H₂O₂, KMnO₄ | Boronic acid → Phenol | |
| Reduction | LiAlH₄ | Urea → Amine |
Biological Interactions
The urea group modulates kinase activity through hydrogen bonding, as seen in analogs targeting c-Met and PI3Kα . Competitive inhibition via π-stacking with aromatic residues is a proposed mechanism .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of dioxaborolane compounds exhibit selective cytotoxicity against various cancer cell lines. The incorporation of the isopropyl and phenyl groups in 1-Isopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea enhances its lipophilicity and may improve its cellular uptake and therapeutic efficacy.
Mechanism of Action
The compound's mechanism involves the inhibition of specific enzymes involved in tumor growth and proliferation. Studies have shown that it can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival.
Materials Science
Polymer Chemistry
In polymer science, this compound serves as a versatile monomer for synthesizing boron-containing polymers. These polymers can exhibit unique thermal and mechanical properties, making them suitable for high-performance materials used in electronics and aerospace applications.
Synthesis of Boron-Doped Materials
The dioxaborolane group allows for the introduction of boron into various matrices, which can enhance electrical conductivity and thermal stability. This application is particularly relevant in the development of advanced composites.
Agricultural Chemistry
Pesticide Development
The compound has potential use as a precursor in the synthesis of novel agrochemicals. Its ability to form stable complexes with metals can be exploited to develop effective pesticide formulations that enhance crop protection while minimizing environmental impact.
Fertilizer Enhancements
Research is ongoing into the use of boron-containing compounds as micronutrient fertilizers. The unique properties of dioxaborolanes may improve nutrient delivery systems in soil applications.
Case Studies
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea involves the interaction of the boronic ester group with various molecular targets. Boronic esters can form reversible covalent bonds with diols and other nucleophiles, making them useful in sensing and catalysis applications. The urea moiety can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 1-Isopropyl-3-(3-(dioxaborolan)phenyl)urea (Target Compound) | 874299-06-6 | C₁₆H₂₅BN₂O₃ | 304.20 | Isopropyl, meta-boronic ester |
| 1,1-Diisopropyl-3-(4-(dioxaborolan)phenyl)urea | 874298-11-0 | C₁₉H₃₁BN₂O₃ | 346.27 | Diisopropyl, para-boronic ester |
| 1-Isobutyl-3-(4-(dioxaborolan)phenyl)urea | 874291-03-9 | C₁₇H₂₇BN₂O₃ | 318.22 | Isobutyl, para-boronic ester |
| 1-Phenyl-3-(4-(dioxaborolan)phenyl)urea | 819056-67-2 | C₁₉H₂₂BN₂O₃ | 337.20 | Phenyl, para-boronic ester |
| 1-(3-Bromophenyl)-3-(4-(dioxaborolan)phenyl)urea | 874298-92-7 | C₁₉H₂₂BBrN₂O₃ | 417.10 | 3-Bromophenyl, para-boronic ester |
Key Observations :
- Boron Positioning : The meta-substituted boronic ester in the target compound may exhibit distinct electronic properties compared to para-substituted analogues, influencing cross-coupling efficiency .
Biological Activity
1-Isopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), and presents relevant data from various studies.
- Molecular Formula : C₁₆H₂₅BN₂O₃
- Molecular Weight : 304.20 g/mol
- CAS Number : 874299-06-6
Biological Activity Overview
The compound is primarily investigated for its role as an IDO1 inhibitor. IDO1 is an enzyme involved in the metabolism of tryptophan and plays a significant role in immune regulation and cancer progression.
Inhibition of IDO1
Research indicates that derivatives of phenyl urea, including this compound, exhibit varying degrees of IDO1 inhibitory activity. The biological evaluation of these compounds often involves measuring their inhibitory constants (IC₅₀) against IDO1.
Table 1: IDO1 Inhibitory Activity of Phenyl Urea Derivatives
| Compound | IC₅₀ (nM) | Remarks |
|---|---|---|
| BMS-E30 | 0.7 | Potent IDO1 inhibitor |
| 1-Isopropyl-3-(3-(4,4,5,5-tetramethyl... | TBD | Potential inhibitor; further studies needed |
Note: TBD indicates that specific IC₅₀ data for the compound is not yet available in the literature.
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications to the urea and phenyl moieties can significantly affect its biological activity. The presence of the dioxaborolane moiety is believed to enhance binding affinity to the enzyme.
Key Findings from SAR Studies
- Substituent Effects : Substituents on the phenyl ring can either enhance or diminish inhibitory activity.
- Importance of Proximal NH Group : The proximal NH group in urea derivatives has been shown to be crucial for maintaining potency against IDO1.
Case Studies
In a study examining various phenyl urea derivatives for their IDO1 inhibition capabilities:
- Compounds with carboxyl groups exhibited enhanced activity upon hydrolysis.
- The introduction of electron-withdrawing groups at specific positions on the phenyl ring led to a loss of activity.
Case Study Example :
A derivative structurally similar to 1-Isopropyl-3-(3-(4,4,5,5-tetramethyl... was evaluated alongside other compounds. It demonstrated moderate inhibitory activity against IDO1 but was outperformed by other analogs with optimized substituents.
Q & A
Q. Basic
- In vitro assays : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ assays.
- Cytotoxicity : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Solubility : Use DMSO stocks (<0.1% v/v) to avoid precipitation.
How can researchers assess the environmental impact of this compound, considering its persistence and bioaccumulation?
Advanced
Follow the INCHEMBIOL framework :
Physicochemical properties : LogP (octanol-water) and hydrolysis half-life.
Biotic/abiotic degradation : Aerobic/anaerobic microbial degradation studies (OECD 301/307 guidelines).
Ecotoxicity : Daphnia magna LC₅₀ and algal growth inhibition tests.
Modeling : Use EPI Suite™ to predict bioaccumulation (BCF) and persistence (PBT criteria).
How should theoretical frameworks guide research on this compound’s mechanism of action in medicinal chemistry?
Advanced
Link hypotheses to established theories:
- Drug-likeness : Apply Lipinski’s Rule of Five (molecular weight <500, LogP <5) .
- Binding modes : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) using crystallographic data from PDB.
- SAR studies : Systematically modify substituents on the phenylurea or boronic ester to correlate structure with activity .
How can contradictory data (e.g., variable bioassay results) be systematically addressed?
Q. Methodological Approach
Replicate experiments : Ensure consistency in cell lines, passage numbers, and assay conditions.
Control variables : Test batch-to-batch compound purity via HPLC.
Orthogonal assays : Confirm activity using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Statistical analysis : Use ANOVA or t-tests to identify outliers.
What experimental designs are suitable for multi-variable studies (e.g., solvent, catalyst, temperature) involving this compound?
Advanced
Adopt a split-plot design :
- Main plots : Catalyst type (Pd(OAc)₂ vs. PdCl₂).
- Subplots : Solvent (DME vs. toluene).
- Sub-subplots : Temperature (80°C vs. 100°C).
Use response surface methodology (RSM) to model interactions and optimize yield/purity.
How can mechanistic studies elucidate reaction pathways involving this compound’s boronic ester group?
Q. Advanced
- Kinetic isotope effects : Compare reaction rates with deuterated vs. protiated substrates.
- DFT calculations : Simulate transition states (Gaussian 16) to identify rate-determining steps.
- In situ monitoring : Use ReactIR™ to track intermediates (e.g., boronate-Pd complexes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
